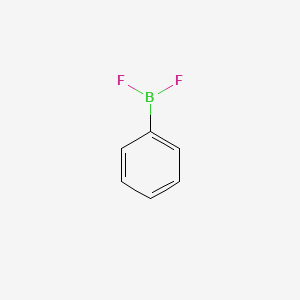

Difluoro(phenyl)borane

Description

Contextualization of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds have become indispensable tools in modern chemical synthesis, materials science, and even medicinal chemistry. bohrium.comscispace.comrsc.org Their utility stems from the unique electronic nature of the boron atom, which, in its trivalent state, possesses a vacant p-orbital, rendering it electrophilic and capable of acting as a Lewis acid. scispace.comjimcontent.com This characteristic allows for a diverse range of chemical reactions, from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to hydroboration and the formation of complex molecular architectures. dergipark.org.tr The ability to tune the steric and electronic properties of organoboron compounds by modifying the substituents on the boron atom has led to the development of a vast library of reagents with tailored reactivity. scispace.comrsc.org

Significance of Boron Lewis Acids in Modern Organic Synthesis

Boron-based Lewis acids are a cornerstone of modern organic synthesis, facilitating a wide array of chemical transformations. jimcontent.commdpi.comrsc.org Their ability to activate substrates by accepting a pair of electrons is fundamental to numerous catalytic processes. jimcontent.comrsc.org Boron Lewis acids are particularly valued for their role in promoting reactions such as Friedel-Crafts acylations and alkylations, Diels-Alder reactions, and various cyclization and rearrangement reactions. The strength of a boron Lewis acid can be finely tuned by the nature of the groups attached to the boron atom. Electron-withdrawing groups, such as halogens, significantly enhance the Lewis acidity, making compounds like boron trifluoride (BF₃) and trichloride (B1173362) (BCl₃) powerful catalysts. mdpi.com In recent years, the focus has shifted towards the development of more sophisticated boron Lewis acids, including bulky and fluorinated arylboranes, which offer enhanced stability, selectivity, and catalytic efficiency. mdpi.comrsc.org

Fundamental Principles of Difluoro(phenyl)borane's Role in Chemical Reactivity

Difluoro(phenyl)borane's reactivity is primarily governed by the electrophilic nature of its boron atom, which is enhanced by the two electron-withdrawing fluorine atoms. evitachem.com This makes the boron center a strong Lewis acid, readily accepting electron pairs from nucleophiles. jimcontent.comevitachem.com The phenyl group attached to the boron also influences its reactivity through electronic and steric effects.

The fundamental principles of its role in chemical reactivity include:

Lewis Acid Catalysis: It can catalyze a variety of reactions by activating electrophiles or coordinating to Lewis basic functional groups. ontosight.aievitachem.com

Nucleophilic Attack at Boron: The electrophilic boron atom is susceptible to attack by nucleophiles, leading to the formation of tetracoordinate boronate species. evitachem.com

Transmetalation Reactions: In the context of cross-coupling reactions, the phenyl group can be transferred to a transition metal catalyst. evitachem.com

The trigonal planar geometry around the sp²-hybridized boron atom also plays a role in its reactivity, influencing the accessibility of the vacant p-orbital to incoming nucleophiles. evitachem.com

Scope and Objectives of Advanced Academic Inquiry into Difluoro(phenyl)borane

Advanced academic inquiry into Difluoro(phenyl)borane is driven by the goal of fully harnessing its potential in synthetic chemistry. The primary objectives of this research include:

Development of Novel Synthetic Methodologies: Exploring new and more efficient methods for the synthesis of Difluoro(phenyl)borane and its derivatives. evitachem.com

Elucidation of Reaction Mechanisms: Gaining a deeper understanding of the mechanisms by which Difluoro(phenyl)borane participates in and catalyzes organic reactions.

Expansion of Catalytic Applications: Identifying new catalytic applications for Difluoro(phenyl)borane, particularly in areas where traditional catalysts are less effective or sustainable. ontosight.aievitachem.com

Design of Novel Catalytic Systems: Incorporating Difluoro(phenyl)borane into more complex catalytic systems, such as bifunctional catalysts or frustrated Lewis pairs, to achieve enhanced reactivity and selectivity.

Exploration in Materials Science: Investigating the potential of Difluoro(phenyl)borane and related compounds as building blocks for new materials with unique electronic or optical properties. evitachem.com

Interactive Data Tables

Table 1: Physicochemical Properties of Difluoro(phenyl)borane

| Property | Value | Source |

| Molecular Formula | C₆H₅BF₂ | nih.gov |

| Molecular Weight | 125.91 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid or solid | ontosight.ai |

| Boiling Point | 120.3 °C at 760 mmHg | chemnet.com |

| Density | 1.02 g/cm³ | chemnet.com |

| Flash Point | 26.6 °C | chemnet.com |

| Refractive Index | 1.412 | chemnet.com |

| Vapor Pressure | 18.4 mmHg at 25°C | chemnet.com |

This data is compiled from various chemical databases and may vary depending on the source and purity of the compound.

Table 2: Key Research Findings on Difluoro(phenyl)borane and Related Compounds

| Research Area | Key Finding | Significance |

| Synthesis | Can be synthesized via the reaction of boron halides with organometallic reagents like phenylmagnesium bromide or by fluorination of phenylboronic acid derivatives. evitachem.comacs.org | Provides accessible routes to this important reagent. |

| Lewis Acidity | The fluorine atoms significantly increase the Lewis acidity compared to non-fluorinated phenylboranes. | Enhances its catalytic activity in a wide range of organic reactions. |

| Catalysis | Acts as an effective Lewis acid catalyst for reactions such as hydroboration and cross-coupling. ontosight.aievitachem.com | Offers a metal-free or alternative catalytic system for important transformations. |

| Reactivity | The boron center is susceptible to nucleophilic attack, forming stable tetracoordinate adducts. evitachem.com | This reactivity is fundamental to its role in both stoichiometric and catalytic processes. |

Properties

CAS No. |

368-98-9 |

|---|---|

Molecular Formula |

C6H5BF2 |

Molecular Weight |

125.91 g/mol |

IUPAC Name |

difluoro(phenyl)borane |

InChI |

InChI=1S/C6H5BF2/c8-7(9)6-4-2-1-3-5-6/h1-5H |

InChI Key |

WATLWUFSKRFBOD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Difluoro Phenyl Borane

Historical and Contemporary Approaches to Difluoro(phenyl)borane Synthesis

The synthesis of aryldifluoroboranes, including Difluoro(phenyl)borane, has been approached through several strategic routes, leveraging different boron-containing starting materials and reaction partners. These methods range from classical organometallic reactions to the use of more stable, modern precursors.

Boron halogenation routes are a fundamental approach for creating carbon-boron bonds. One common strategy involves the reaction of a boron trihalide, such as boron trifluoride (BF₃) or its more conveniently handled form, boron trifluoride etherate (BF₃·OEt₂), with a phenyl-donating reagent. researchgate.netrsc.orgsigmaaldrich.com For instance, the reaction of boron trifluoride with fluorinated phenols or other suitable phenyl substrates can yield difluoro(phenyl)borane. evitachem.com This direct borylation approach relies on the high Lewis acidity of BF₃ to facilitate the substitution. sigmaaldrich.comcardiff.ac.uk Another method involves the fluorination of phenylborane, where a suitable fluorinating agent is used to replace other substituents on the boron atom with fluorine. evitachem.com These halogenation strategies are foundational in organoboron chemistry, though they often require careful control of stoichiometry and reaction conditions to prevent the formation of undesired diaryl- or triarylborane species.

The use of organometallic reagents is a cornerstone for the synthesis of organoboron compounds. Difluoro(phenyl)borane can be synthesized through transmetallation reactions, which involve the reaction of a boron source with organometallic precursors like phenyllithium (B1222949) or phenyl Grignard reagents. evitachem.comresearchgate.net These highly nucleophilic reagents readily transfer the phenyl group to an electrophilic boron center, typically from boron trifluoride etherate. researchgate.netcardiff.ac.uk The high reactivity of these organometallic compounds necessitates the use of inert atmospheres and anhydrous conditions to achieve good yields and purity. evitachem.comorgsyn.org

A more contemporary and increasingly popular approach utilizes potassium phenyltrifluoroborate (PhBF₃K) as a bench-stable precursor. orgsyn.orgd-nb.inforesearchgate.net These salts are crystalline, air- and moisture-stable solids, which makes them significantly easier to handle than traditional organometallic reagents or boronic acids. orgsyn.orgresearchgate.net Difluoro(phenyl)borane can be generated in situ from potassium phenyltrifluoroborate. For example, the reaction of PhBF₃K with chlorotrimethylsilane (B32843) in the presence of a base like pyridine (B92270) produces the pyridine adduct of difluoro(phenyl)borane, with the formation of a potassium chloride precipitate. chemrxiv.orgworktribe.com This method highlights the utility of organotrifluoroborates as practical surrogates for more sensitive organoboron compounds. researchgate.net

The formation of difluoro(phenyl)borane is governed by fundamental principles of Lewis acid-base chemistry. cardiff.ac.uk In syntheses involving boron trifluoride etherate, the BF₃ acts as a potent Lewis acid, accepting an electron pair from the nucleophilic phenyl source (e.g., a Grignard reagent). sigmaaldrich.compdx.edu The reaction proceeds through the formation of an intermediate "ate" complex, [PhBF₃]⁻, which then eliminates a fluoride (B91410) ion to yield the neutral PhBF₂ product.

When starting from potassium phenyltrifluoroborate, the mechanism involves the activation of the B-F bond. In the presence of a Lewis acid like a silyl (B83357) halide (e.g., chlorotrimethylsilane), the trifluoroborate is converted into the more reactive difluoroborane (B8323493). researchgate.netchemrxiv.orgworktribe.com Computational studies and experimental evidence suggest that the reaction pathway is influenced by the stability of intermediates and transition states. nih.govacs.orgpatonlab.com The process typically involves electrophilic attack where the boron atom, rendered more electrophilic by its fluorine substituents, facilitates nucleophilic attack at the boron center, leading to the formation of new carbon-boron bonds. evitachem.com The strong Si-F bond formation provides a thermodynamic driving force for the reaction when silyl activators are used. nih.gov

Precursors and Starting Materials for Difluoro(phenyl)borane Elaboration

A variety of precursors and starting materials can be employed for the synthesis of Difluoro(phenyl)borane. The choice of materials often depends on the desired scale, required purity, and tolerance for sensitive reagents.

| Precursor/Starting Material | Reagent(s) | Synthetic Route | Reference(s) |

| Boron Trifluoride Etherate | Phenylmagnesium bromide or Phenyllithium | Organometallic Precursor | evitachem.comresearchgate.netcardiff.ac.uk |

| Potassium Phenyltrifluoroborate | Chlorotrimethylsilane, Pyridine | Stable Precursor Activation | chemrxiv.orgworktribe.com |

| Phenylborane | Fluorinating Agent (e.g., SF₄) | Boron Halogenation | evitachem.com |

| Phenyl-containing substrates | Boron Trifluoride | Direct Boronation | evitachem.com |

| (4-(ethoxycarbonyl)phenyl)boronic acid | Used for synthesis of related linkers | Precursor for functionalized arylboranes | nih.gov |

Green Chemistry Considerations and Sustainable Synthetic Protocols

Modern synthetic chemistry places increasing emphasis on green and sustainable practices, which is relevant to the synthesis of organoboron compounds. cardiff.ac.ukresearchgate.net A key consideration is the use of less hazardous and more stable reagents. In this context, the use of potassium aryltrifluoroborates as precursors for difluoro(phenyl)borane represents a significant advance in sustainable chemistry. d-nb.inforesearchgate.net These crystalline salts are exceptionally stable to air and moisture, eliminating the need for the stringent, inert-atmosphere techniques required for highly reactive and often pyrophoric organolithium or Grignard reagents. orgsyn.orgresearchgate.net

Scalability and Efficiency in Research-Scale Production of Difluoro(phenyl)borane

The scalability of a synthetic procedure is a crucial factor for its practical application, even at the research level where multigram quantities may be required. nih.gov The synthesis of boranes can present challenges related to cost, handling, and storage, particularly on a larger scale. researchgate.net

For the research-scale production of difluoro(phenyl)borane, methods starting from potassium phenyltrifluoroborate offer advantages in scalability due to the precursor's stability and ease of handling. orgsyn.orgresearchgate.net These reactions can often be performed without the need for specialized equipment for handling pyrophoric materials, simplifying the scale-up process. researchgate.net Syntheses involving organometallic reagents like Grignards can also be scaled, but they require rigorous control over anhydrous conditions and temperature, which can be more challenging to maintain in larger reaction vessels. orgsyn.org

Efficiency is determined by chemical yield, reaction time, and the ease of purification. Procedures that result in clean product formation with minimal byproducts are preferable. The formation of difluoro(phenyl)borane from PhBF₃K often results in the precipitation of inorganic salts like KCl, which can simplify purification. chemrxiv.orgworktribe.com While specific large-scale industrial production methods for difluoro(phenyl)borane are not widely detailed in the literature, the principles of process optimization—such as using readily available starting materials, minimizing reaction steps, and simplifying purification—are key to enhancing both efficiency and scalability. nih.govmdpi.com

Reactivity and Mechanistic Investigations of Difluoro Phenyl Borane

Fundamental Lewis Acidity and Electrophilic Nature

Difluoro(phenyl)borane (PhBF₂) is a member of the organohaloborane family, characterized by a boron center bonded to both an organic substituent and halogen atoms. The presence of two highly electronegative fluorine atoms significantly influences the electronic properties of the boron center, rendering it highly electrophilic and a potent Lewis acid. The vacant p-orbital on the three-coordinate boron atom readily accepts electron pairs from Lewis bases. acs.org This inherent electron deficiency is the primary driver of its reactivity. acs.orgnih.gov

The Lewis acidity of boranes can be quantitatively evaluated through various experimental and computational methods, allowing for the ranking of their strength and the prediction of their reactivity. thieme-connect.com

Experimental Methods: A common experimental technique is the Gutmann-Beckett method, which involves reacting the Lewis acid with a probe molecule, such as triethylphosphine (B1216732) oxide (O=PEt₃), and measuring the change in the ³¹P NMR chemical shift. d-nb.info A larger shift indicates a stronger Lewis acid. While specific data for Difluoro(phenyl)borane is not extensively documented in comparative studies, the principles governing related fluoroarylboranes provide a strong framework for understanding its properties. The Lewis acidity is expected to be substantially greater than that of triphenylborane (B1294497) (BPh₃) due to the strong electron-withdrawing effect of the fluorine atoms, but less than that of boron trifluoride (BF₃) or highly fluorinated arylboranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃).

Computational Methods: Theoretical calculations offer another avenue for assessing Lewis acidity. Key metrics include the Fluoride (B91410) Ion Affinity (FIA) and Hydride Ion Affinity (HIA), which represent the negative reaction enthalpy for the addition of a fluoride or hydride ion to the Lewis acid in the gas phase. thieme-connect.comhelsinki.fi These values provide a measure of the intrinsic reactivity towards hard (F⁻) and soft (H⁻) Lewis bases. thieme-connect.com The trend in Lewis acidity generally increases with the number of fluorine substituents on the boron or its aryl groups. thieme-connect.com

The following table provides a comparative context for the Lewis acidity of various boranes.

| Compound | Method/Metric | Observation | Reference(s) |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Gutmann-Beckett | Strong Lewis acid, Δδ(³¹P) = 26.6 ppm with O=PEt₃. | d-nb.info |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | General | Known as a powerful Lewis acid, used as a benchmark for comparison. | acs.org |

| Fluoroarylboranes | Gutmann-Beckett & FIA | Lewis acidity varies with the position and number of fluorine atoms on the aryl rings. | d-nb.info |

| Boron(III) Compounds | General | Trivalent boron compounds with a vacant p-orbital are prime examples of Lewis acids. | helsinki.fi |

The strong electrophilicity of Difluoro(phenyl)borane facilitates the formation of stable coordination complexes, or Lewis adducts, with a wide array of Lewis bases. nih.gov These bases include molecules with available lone pairs on nitrogen, oxygen, phosphorus, and sulfur atoms. The formation of a Lewis adduct occurs when the Lewis base donates an electron pair to the vacant p-orbital of the boron atom, resulting in a tetracoordinate boron center. thieme-connect.com

Studies on related boranes, such as B(C₆F₅)₃, demonstrate that adduct formation is a dynamic and often reversible process, existing in equilibrium in solution. For example, B(C₆F₅)₃ forms well-characterized crystalline adducts with carbonyl Lewis bases like benzaldehyde (B42025) and acetophenone. The bonding in these adducts is primarily governed by electrostatic interactions. pnas.org

The dynamics of adduct formation and dissociation can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Variable-temperature NMR experiments can reveal information about the strength of the B-L (Boron-Lewis base) bond and the energetics of the equilibrium. In some cases, the dissociation of Lewis adducts can be triggered by external stimuli, such as light. Photodissociation has been observed in certain B-N Lewis adducts, where excitation leads to the cleavage of the boron-nitrogen bond, generating the tricoordinate borane (B79455) species. sustech.edu.cn This dynamic behavior is crucial for the catalytic activity of boranes, as the dissociation of an adduct can free up the Lewis acidic site to interact with a substrate.

Role in Borylation Reactions and C-X Bond Functionalization

While highly fluorinated boranes like B(C₆F₅)₃ are known catalysts for reactions like hydroboration, aryldifluoroboranes such as PhBF₂ are often key products or intermediates in metal-free C-H borylation reactions. helsinki.fid-nb.info

Difluoro(phenyl)borane itself is not typically employed as a catalyst for borylation but is representative of the aryldifluoroborane products formed in certain C-H functionalization reactions. For instance, a metal-free method for the C-H borylation of N-heteroarenes uses boron trifluoride (BF₃) in the presence of a sterically hindered amine. helsinki.fid-nb.info This reaction selectively borylates indoles at the 3-position. helsinki.fi The resulting aryldifluoroboranes are highly reactive and can be converted to more stable organotrifluoroborates for subsequent use in cross-coupling reactions. helsinki.fid-nb.info

In a different type of transformation, a photocatalytic defluorinative borylation of β-(trifluoromethyl)styrenes has been developed. thieme-connect.com This reaction uses a boryl radical precursor to generate various difluoroalkene-aminoborane products in good yields. thieme-connect.com The reaction shows excellent chemoselectivity, tolerating functional groups such as esters, ethers, and even alkynes without undergoing undesired side reactions. thieme-connect.com

| Reaction Type | Substrate Class | Boron Source | Product Type | Selectivity | Reference(s) |

| Metal-Free C-H Borylation | N-Heteroarenes (e.g., Indoles) | Boron Trifluoride (BF₃) | Aryldifluoroboranes | Selective for C3-position of indoles. | helsinki.fid-nb.info |

| Photocatalytic Defluorinative Borylation | β-(Trifluoromethyl)styrenes | Borobetaine (boryl radical precursor) | Difluoroalkene-aminoboranes | High chemoselectivity for the desired radical addition. | thieme-connect.com |

The mechanistic pathways leading to the formation of aryldifluoroboranes vary depending on the reaction type.

Frustrated Lewis Pair (FLP) Mechanism: For the metal-free C-H borylation of N-heteroarenes with BF₃, computational studies support a Frustrated Lewis Pair (FLP) mechanism. helsinki.fid-nb.info In this pathway, the combination of the strong Lewis acid (BF₃) and a bulky, non-coordinating Lewis base (a sterically hindered amine) does not form a classical adduct. Instead, the FLP activates the C-H bond of the heteroarene. The amine acts as a proton shuttle, deprotonating the C-H bond while the Lewis acidic BF₃ accepts the aryl group, leading to the formation of the aryldifluoroborane product and the protonated amine. helsinki.fid-nb.info

Radical Mechanism: The photocatalytic defluorinative borylation proceeds through a radical pathway. thieme-connect.com Under photochemical conditions, a boryl radical is generated from a suitable precursor. This radical adds to the double bond of the β-(trifluoromethyl)styrene, forming a C-B bond and a carbon-centered radical intermediate. A subsequent radical-polar crossover mechanism facilitates the elimination of a fluoride ion to yield the final gem-difluoroalkene product. thieme-connect.com

Participation in Fluorination and Deoxyfluorination Reactions

Organoboranes, including difluoroboranes, play a role in modern fluorination chemistry, particularly in deoxyfluorination reactions, which involve the conversion of alcohols to alkyl fluorides. d-nb.inforesearchgate.net Deoxyfluorination is a crucial method for synthesizing C-F bonds from readily available alcohols. sustech.edu.cnresearchgate.net

Borane-mediated deoxyfluorination has been shown to proceed with high selectivity. d-nb.info A notable example is a method that achieves highly secondary (2°)-selective deoxyfluorination of alcohols, even in the presence of primary (1°), tertiary (3°), or benzylic alcohols. d-nb.info The mechanism does not involve direct catalysis by a borane like PhBF₂ but relies on borane mediation. The alcohol is first converted to an O-alkyl-N,N'-diisopropylisourea, which is then activated by a borane. The high 2°-selectivity is attributed to the relative barriers of carbodiimide (B86325) elimination from the intermediate O-alkyl-N-(BR₂)-isoureas, a step that does not involve fluoride. d-nb.info

Aryldifluoroboranes, as products of C-H borylation, are often sensitive intermediates. helsinki.fi For use in subsequent reactions, they are typically converted into more robust potassium aryltrifluoroborate salts (ArBF₃K) by treatment with a fluoride source like KF. d-nb.info These air-stable salts are excellent starting materials for a variety of transformations, including copper-mediated fluorination to form aryl fluorides. chinesechemsoc.org Therefore, Difluoro(phenyl)borane can be considered a key precursor to the PhBF₃⁻ anion, a versatile reagent in synthetic chemistry.

Fluoride Shuttling Mechanisms and Transfer Fluorination

Difluoro(phenyl)borane and related triarylboranes have emerged as effective catalysts in transfer fluorination reactions, primarily through a mechanism known as fluoride shuttling. nih.gov This process involves the borane reversibly binding with a fluoride source and delivering the fluoride ion to an electrophilic substrate. A key factor governing the efficiency of this catalytic cycle is the fluoride ion affinity (FIA) of the borane. nih.gov

A successful deoxyfluorination strategy employs a phosphorus triamide for base-free alcohol activation, an organic-soluble fluoride donor like triphenylmethyl fluoride (Ph₃CF), and a triarylborane as the fluoride shuttling catalyst. nih.govorganic-chemistry.org In this system, the borane catalyst reversibly abstracts a fluoride ion from the donor, forming a fluoroborate anion, [Ar₃BF]⁻, and a carbocation (e.g., Ph₃C⁺). nih.gov This ion pair then participates in the fluorination of the activated alcohol.

The choice of borane is critical. A borane with excessively high fluoride affinity, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), binds the fluoride ion too tightly, which impedes the subsequent transfer to the electrophile. nih.gov Conversely, a borane with very low affinity, like triphenylborane (BPh₃), may not effectively abstract the fluoride from the donor. nih.gov Research has identified tris(2,4-difluorophenyl)borane as a highly effective catalyst, possessing a balanced fluoride affinity that promotes efficient fluoride shuttling. nih.govorganic-chemistry.org This approach has proven effective for the deoxyfluorination of primary, secondary, and even challenging tertiary alcohols, operating under mild, non-basic conditions that suppress competing elimination reactions. nih.govorganic-chemistry.org

Stereochemical Aspects of Fluorination Catalyzed by Related Boranes

The use of borane catalysts in fluorination reactions extends to controlling the stereochemical outcome of the transformation. Deoxyfluorination reactions catalyzed by triarylboranes have been shown to proceed with inversion of configuration at the reacting carbon center. organic-chemistry.org This stereospecificity is highly valuable for the synthesis of enantioenriched organofluorine compounds from chiral alcohol precursors. organic-chemistry.org

For instance, the deoxyfluorination of homochiral cyclic secondary alcohols using a system with a triarylborane fluoride shuttle catalyst demonstrates this principle. The reaction proceeds via an Sₙ2-type mechanism where the incoming fluoride, delivered by the fluoroborate complex, attacks the carbon atom from the side opposite to the departing leaving group. nih.govorganic-chemistry.org This results in a predictable and controlled inversion of stereochemistry, enabling access to specific diastereomers that might be difficult to obtain through other methods. organic-chemistry.org

While direct asymmetric fluorination catalyzed by chiral derivatives of Difluoro(phenyl)borane is a developing area, studies on related chiral borane catalysts, such as oxazaborolidines, have shown the potential for achieving enantioselectivity. wiley-vch.de The stereochemical control imparted by these borane-based catalytic systems highlights their utility in complex molecule synthesis, where precise three-dimensional arrangement of atoms is crucial. organic-chemistry.orgnih.gov

Coordination Chemistry and Ligand Interactions

The Lewis acidic nature of the boron center in Difluoro(phenyl)borane allows it to engage in coordination chemistry with a variety of electron-donating species, including transition metals and main group elements. researchgate.net While direct complexes of Difluoro(phenyl)borane itself are a specific area of study, the broader family of triarylboranes and boron-fluoride compounds exhibits rich coordination behavior.

Triarylboranes have been successfully incorporated as Lewis acidic sites within larger supramolecular structures containing transition metals. For example, tris(pyridyl)borane donor ligands have been used to construct trigonal prismatic cages with platinum(II) and ruthenium(II) metal centers. nih.gov In these assemblies, the boron atom maintains its trigonal planar geometry and Lewis acidic character, which can be utilized for anion sensing. nih.gov The coordination of boron-containing ligands to transition metals like palladium is also fundamental to cross-coupling reactions such as the Suzuki-Miyaura coupling, where the borane acts as a shuttle for the organic group. rsc.org Borylene ligands, the boron analogues of carbenes, can also form complexes with transition metals, bridging two metal centers or forming terminal adducts. wikipedia.org

With respect to main group elements, amidinate-supported dichloroboranes react with Lewis acids like aluminum trichloride (B1173362) (AlCl₃), leading to complex formation that can involve cleavage of bonds within the ligand backbone and coordination of the amidinate nitrogen to the aluminum center. nih.gov Nucleophilic substitution at the boron center of a related saturated chloroborane (B76620) with phenyllithium (B1222949) generates a phenylborane derivative, demonstrating the formation of a new boron-carbon bond. nih.gov The interaction of boranes with main group elements is also central to the concept of Frustrated Lewis Pairs (FLPs), where the unquenched Lewis acidity of boron and basicity of a sterically hindered main group element (like phosphorus or nitrogen) can activate small molecules. d-nb.info

Boron difluoride complexes, particularly those with chelating ligands like β-diketonates (BODIPY dyes are a prominent example), are known to self-assemble into various architectures such as organogels, mesogens (liquid crystals), and nanofibers. frontiersin.orgfrontiersin.org The driving forces for this self-organization include π-π stacking, hydrogen bonding, and dipole-dipole interactions. frontiersin.orgfrontiersin.org

The substitution on the boron atom directly influences the assembly process. For example, the desymmetrization of a BODIPY core by substituting the boron with both a fluorine and a phenyl group (creating a moiety analogous to Difluoro(phenyl)borane) has a significant impact on its supramolecular polymerization. rsc.org This asymmetry creates two different π-surfaces, which alters the packing and morphology of the resulting aggregates compared to their symmetric BF₂-substituted counterparts. rsc.org The steric hindrance from the phenyl group can initially hinder close packing, but cooperative effects can overcome this to form stable, ordered assemblies. rsc.org Similarly, the nature of linking bridges and side chains in difluoroterphenyl derivatives and other boron difluoride complexes plays a crucial role in determining the final supramolecular structure and its properties, such as the formation of specific liquid crystalline phases. frontiersin.orgrsc.org

Radical Pathways and Single-Electron Transfer Processes

Beyond its Lewis acidic reactivity, Difluoro(phenyl)borane and related organoboranes can participate in radical chemistry through the formation of boron-centered radicals. These highly reactive intermediates can be generated via several pathways, most notably through single-electron transfer (SET) processes. nih.govacs.org

A common method for generating boron-centered radicals involves the interaction of a borane with a suitable Lewis base. In certain Lewis pairs, a SET can occur from the Lewis base (electron donor) to the borane (electron acceptor), forming a radical ion pair. nih.govacs.orgrsc.org For example, a SET has been reported between tris(pentafluorophenyl)borane and N,N-dialkylanilines, which can be initiated under dark conditions or by visible-light irradiation. nih.govrsc.org This process generates an α-aminoalkyl radical and the borane radical anion (B(C₆F₅)₃˙⁻), enabling the borane to act as a one-electron redox catalyst for bond-forming reactions. nih.gov Similarly, ligated boryl radicals can be generated from the corresponding ligated boranes (e.g., with N-heterocyclic carbenes, NHCs) through the cleavage of a B-H bond, often facilitated by photoredox catalysis. researchgate.net

Another pathway to boron-centered radicals is through the oxidation of precursors. Boron vertex-centered carboranyl radicals, for instance, have been generated by the oxidation of carborane precursors that have an exopolyhedral boron-based substituent, such as a -B(OH)₂ or -BF₃K group. amazonaws.comnih.gov The direct oxidation of the B-B bond in these systems produces a radical species that is competent in forming new bonds with oxygen, sulfur, and carbon-based nucleophiles. amazonaws.comnih.gov The reactivity of these boryl radicals is diverse; they can add to electron-deficient olefins, participate in halogen atom transfer (XAT) reactions, and engage in C-F bond borylation of polyfluoroarenes. nih.govresearchgate.net

Hydrodefluorination Mechanisms Involving Borane Intermediates

The hydrodefluorination (HDF) of organofluorine compounds is a critical transformation for the synthesis of partially fluorinated molecules, which are of significant interest in pharmaceuticals and materials science. Borane intermediates play a pivotal role in several proposed mechanisms for this C-F bond activation and subsequent hydrogenation. The reactivity of boranes, including arylboranes like Difluoro(phenyl)borane, is central to these processes, which can proceed through various pathways depending on the substrate and reaction conditions.

One prominent mechanism involves the formation of hydroborated intermediates. For instance, in the hydrodefluorination of hexafluoropropene (B89477) (HFP) using simple borane adducts like BH₃•SMe₂, the reaction proceeds via the formation of hydroborated species. chemrxiv.org Experimental evidence shows that both Markovnikov and anti-Markovnikov addition products are formed, which then undergo elimination to yield the hydrodefluorinated alkene. chemrxiv.org While this specific example uses a simple borane, the principle of hydroboration followed by elimination is a plausible pathway for more complex boranes as well. The regioselectivity of the initial hydroboration step is a key factor influencing the final product distribution. chemrxiv.org

Another significant pathway, particularly for trifluoromethylarenes (ArCF₃), involves radical intermediates. In these mechanisms, a photocatalyst can initiate the selective reduction of the ArCF₃ group to generate an ArCF₂• radical. hokudai.ac.jp A hydrogen atom transfer (HAT) reagent, such as an N-heterocyclic carbene borane (NHC-BH₃), then donates a hydrogen atom to this radical intermediate to form the hydrodefluorinated product. hokudai.ac.jpacs.org This process generates a boryl radical, highlighting the direct involvement of the borane in the hydrogen transfer step. acs.orgresearchgate.net Computational and experimental studies support a non-chain HAT mechanism over a potential chain process involving fluorine atom transfer. acs.org

Lewis acid-assisted mechanisms are also crucial in C-F bond activation by boranes. Highly electrophilic boranes, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), can catalyze the activation of C(sp³)–F bonds. The proposed mechanism involves the interaction of the C-F bond with the borane, leading to heterolytic cleavage and the formation of a carbocation intermediate and a fluoroborate anion, [FB(C₆F₅)₃]⁻. nih.gov This carbocation can then undergo further reactions, such as intramolecular Friedel-Crafts cyclization or reaction with a hydride source like Et₃SiH to achieve hydrodefluorination. nih.gov The solvent can also play a critical role in stabilizing the intermediates formed during this process. nih.gov

Furthermore, in the context of Frustrated Lewis Pairs (FLPs), boranes act as the Lewis acid to enable C-F bond activation. The mechanism can proceed via a stepwise S_N1-type pathway where the borane abstracts a fluoride to form a carbocation, which is then trapped by the Lewis base. rsc.org Alternatively, a concerted FLP pathway involving both the Lewis acid and base in the transition state can occur. rsc.org The specific pathway is influenced by the nature of the FLP components and the substrate. rsc.org

The following table summarizes the key mechanistic pathways for hydrodefluorination involving borane intermediates:

| Mechanistic Pathway | Key Borane Intermediate(s) | Description | Substrate Example |

| Hydroboration-Elimination | Hydroborated Alkene | Initial hydroboration of a C=C bond followed by β-fluoride elimination. chemrxiv.org | Hexafluoropropene chemrxiv.org |

| Hydrogen Atom Transfer (HAT) | Boryl Radical | A radical initiator generates a substrate radical, which abstracts a hydrogen from a borane reagent. hokudai.ac.jpacs.org | Trifluoromethylarenes hokudai.ac.jpacs.org |

| Lewis Acid-Assisted S_N1 | Fluoroborate Anion | The borane abstracts a fluoride ion, generating a carbocation intermediate that is subsequently reduced. nih.gov | Aliphatic gem-difluoroalkanes nih.gov |

| Frustrated Lewis Pair (FLP) Activation | Borane-Lewis Base Adduct | Cooperative activation of the C-F bond by the Lewis acidic borane and a sterically hindered Lewis base. rsc.org | Benzotrifluorides rsc.org |

Reactivity Profile under Diverse Reaction Conditions (e.g., Frustrated Lewis Pair Chemistry)

Difluoro(phenyl)borane, as a Lewis acidic organoboron compound, is expected to exhibit diverse reactivity under various reaction conditions. A particularly significant area of its potential reactivity is within the framework of Frustrated Lewis Pair (FLP) chemistry. FLPs are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. wikipedia.org This "unquenched" reactivity allows them to activate a wide range of small molecules and participate in catalysis. wikipedia.orgrsc.org

In a typical FLP system, a borane acts as the Lewis acid component. While tris(pentafluorophenyl)borane, B(C₆F₅)₃, is the most extensively studied borane in FLP chemistry, the principles can be extended to other boranes like Difluoro(phenyl)borane. wikipedia.orgresearchgate.net The Lewis acidity of the borane is a critical factor influencing the reactivity of the FLP. researchgate.netrsc.org Electron-withdrawing groups on the borane, such as the fluorine atoms in Difluoro(phenyl)borane, enhance its Lewis acidity, making it a suitable candidate for FLP-mediated reactions. researchgate.net

The reactivity of FLPs involving boranes can be categorized as follows:

Activation of H₂: A hallmark of FLP chemistry is the heterolytic cleavage of dihydrogen (H₂). The borane and the Lewis base cooperatively split H₂, forming a phosphonium (B103445) or ammonium (B1175870) cation and a hydridoborate anion. wikipedia.org This has been harnessed for metal-free hydrogenations of various substrates like imines, enamines, and enol ethers. wikipedia.org

Activation of C-F Bonds: As discussed in the previous section, FLPs can activate C-F bonds. The borane component assists in fluoride abstraction, while the Lewis base can either stabilize the resulting cation or participate in a concerted activation process. rsc.orgrsc.org This enables the hydrodefluorination of fluorocarbons, a reaction of significant synthetic utility. rsc.org

Reactions with Other Small Molecules: FLPs have been shown to react with a variety of other small molecules, including CO₂, ethene, and cyclic ethers, leading to new synthetic transformations. wikipedia.org

C-H Borylation: FLP chemistry has been extended to the activation and borylation of C-H bonds in heteroarenes. ulaval.ca While this has been demonstrated with specific intramolecular FLPs, the general principle of using a borane/Lewis base pair for C-H functionalization is a promising area of research.

The reactivity of an FLP system can be finely tuned by modifying either the Lewis acid or the Lewis base. rsc.org For Difluoro(phenyl)borane, its reactivity in an FLP context would depend on the chosen Lewis base. A bulky phosphine (B1218219) or amine would likely form a reactive FLP capable of activating small molecules. The following table illustrates the potential reactivity of a hypothetical FLP system composed of Difluoro(phenyl)borane and a generic bulky Lewis base (LB).

| Reactant | Proposed Product(s) | Reaction Type |

| H₂ | [H-LB]⁺ [H-B(Ph)F₂]⁻ | Heterolytic Cleavage |

| R-CF₃ | [R-CF₂(LB)]⁺ [F-B(Ph)F₂]⁻ | C-F Bond Activation |

| Ethene | LB⁺-CH₂CH₂-B⁻(Ph)F₂ | Addition |

| CO₂ | Adducts from cooperative binding | Small Molecule Activation |

It is important to note that while these reactivities are inferred from the general behavior of boranes in FLPs, specific experimental studies on Difluoro(phenyl)borane in this context are necessary to fully elucidate its reactivity profile. The steric and electronic properties of the phenyl group, in conjunction with the two fluorine atoms, will undoubtedly impart unique reactivity to this borane within FLP systems.

Advanced Applications in Organic Synthesis and Materials Science

Catalytic Applications of Difluoro(phenyl)borane Systems

The catalytic prowess of difluoro(phenyl)borane and related aryldifluoroboranes is primarily attributed to their significant Lewis acidity. This characteristic allows them to activate a wide range of substrates, facilitating bond formations and other chemical transformations, often under metal-free conditions.

As a potent Lewis acid, difluoro(phenyl)borane can effectively catalyze a variety of organic reactions that involve the formation of new carbon-carbon and carbon-heteroatom bonds evitachem.com. The electron-deficient boron atom readily accepts electron density from Lewis basic substrates, thereby activating them towards nucleophilic attack. This mode of action is crucial in numerous synthetic transformations.

Research has demonstrated a direct correlation between the Lewis acidity of aryldifluoroboranes (ArBF₂) and their catalytic efficacy. The Gutmann-Beckett method, a common technique for quantifying Lewis acidity, has been employed to evaluate a series of aryldifluoroboranes. These studies revealed that their Lewis acidity, and consequently their catalytic activity, can be modulated by the electronic nature of the substituents on the aryl ring researchgate.net. For instance, in the alkylation of phenols with styrene, a linear relationship was observed between the Lewis acidity of the ArBF₂ catalyst and the reaction rate researchgate.net.

The mechanism of these catalytic processes generally involves the coordination of the borane (B79455) to a Lewis basic site on one of the reactants. For example, in the aforementioned phenol alkylation, the aryldifluoroborane is proposed to coordinate to the oxygen atom of the phenol. This coordination increases the acidity of the phenolic proton, which can then protonate the styrene, generating a carbocationic intermediate that is subsequently attacked by the phenoxide to form the C-C bond researchgate.net. Boron-based Lewis acids are also instrumental in defunctionalization reactions, where they facilitate the cleavage of carbon-heteroatom bonds rsc.org.

Table 1: Examples of Reactions Catalyzed by Boron-Based Lewis Acids

| Reaction Type | Role of Borane Catalyst | Reference |

|---|---|---|

| Phenol Alkylation | Activates phenol for reaction with styrene | researchgate.net |

| Hydrosilylation | Activates carbonyl compounds for reduction | organic-chemistry.org |

| Deoxygenation | Activates C-O bonds for cleavage | rsc.org |

| N-alkylation | Activates esters for nucleophilic attack by amines | mdpi.com |

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical adduct. This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules, most notably hydrogen (H₂) nih.gov. While much of the seminal work in FLP chemistry has utilized highly fluorinated boranes like tris(pentafluorophenyl)borane (B72294), the principles are applicable to other sufficiently Lewis acidic boranes such as difluoro(phenyl)borane.

The general mechanism of FLP-catalyzed hydrogenation involves the heterolytic cleavage of H₂. The Lewis acidic borane component interacts with and polarizes the H-H bond, while the Lewis base attacks one of the hydrogen atoms, leading to the formation of a protonated base (onium ion) and a borohydride anion. This activated hydrogen can then be transferred to an unsaturated substrate to effect hydrogenation nih.govresearchgate.net. This technology has enabled metal-free hydrogenations of a wide array of substrates nih.govresearchgate.net.

The effectiveness of a borane in an FLP system is tied to its Lewis acidity and steric profile. The electron-withdrawing fluorine atoms in difluoro(phenyl)borane enhance its electrophilicity, making it a suitable candidate for the Lewis acid component in an FLP evitachem.com. In some systems, even solvent molecules like tetrahydrofuran (B95107) (THF) can act as the Lewis base in conjunction with a bulky borane to activate H₂ nih.govchem-station.com.

The use of difluoro(phenyl)borane and its derivatives aligns with the growing emphasis on organocatalysis and metal-free synthetic methods. These approaches offer advantages in terms of reduced cost, lower toxicity, and simplified purification procedures compared to many transition-metal-catalyzed reactions mdpi.com.

Borane-catalyzed reactions are a significant subset of metal-free catalysis. They have been successfully applied to a range of transformations, including hydrosilylations of unsaturated compounds organic-chemistry.orgresearchgate.net, reductions, and various bond-forming reactions mdpi.com. The ability of boranes to function as potent Lewis acids without the need for a metal center is the key to their utility in this context. For example, borane catalysts generated in situ have been shown to be highly effective for the hydrosilylation of chromones and flavones, providing access to biologically relevant chromanones and flavanones organic-chemistry.org. These reactions showcase the potential of borane catalysis to achieve high efficiency and selectivity in the absence of transition metals.

Difluoro(phenyl)borane as a Synthetic Building Block and Reagent

Beyond its catalytic applications, difluoro(phenyl)borane is a valuable synthetic intermediate. The carbon-boron bond is a versatile functional group that can be transformed into a wide variety of other bonds, making organoboron compounds, including difluoro(phenyl)borane, powerful building blocks in organic synthesis acs.orgnih.gov.

Organoboron compounds are cornerstones of modern synthetic chemistry, largely due to their participation in powerful cross-coupling reactions like the Suzuki-Miyaura coupling nih.gov. Difluoro(phenyl)borane can serve as a precursor to other phenylboron species used in these reactions. The C-B bond can be readily converted into C-C, C-O, C-N, and C-halogen bonds, providing a gateway to a vast range of molecular structures nih.gov.

Furthermore, difluoroboron moieties are themselves incorporated into complex molecules to create functional materials, such as organic fluorochromes. For instance, boron difluoride complexes with π-expanded pyridine (B92270) ligands have been synthesized and shown to exhibit interesting photophysical properties, including high fluorescence quantum yields in both solution and the solid state acs.org. The synthesis of these complexes often involves the reaction of a suitable N,N-bidentate ligand with a boron trifluoride source, but highlights the utility of the difluoroboron core in the construction of functional heterocyclic systems.

Difluoro(phenyl)borane is a key precursor for the synthesis of other valuable fluorinated organoboron reagents evitachem.com. Organotrifluoroborate salts (RBF₃K), for example, are air- and moisture-stable crystalline solids that are widely used in organic synthesis. These salts can be prepared from the corresponding boronic acids, which are related to aryldifluoroboranes wikipedia.org. These trifluoroborate salts can, in turn, serve as precursors to nucleophilic alkyl and aryl boron difluorides wikipedia.org.

The ability to synthesize a variety of functionalized organoboron compounds from simpler precursors like difluoro(phenyl)borane is crucial for expanding the toolbox of synthetic chemists. These tailored reagents can then be used to introduce specific fragments into complex molecules, including pharmaceuticals and advanced materials acs.orgnih.gov. The synthesis of unsymmetrically substituted triarylboranes, for example, can start from boronic ester precursors, demonstrating the stepwise construction of complex boranes from simpler building blocks nih.gov. This stepwise approach allows for precise control over the final molecular structure, which is essential for tuning the electronic and steric properties of the target compound.

Contributions to Polymer Chemistry and Material Science

The unique electronic properties of organoboron compounds, such as the Lewis acidity of difluoro(phenyl)borane, have positioned them as valuable components in polymer chemistry and materials science. Their incorporation can be achieved either by using them as initiators for polymerization or by designing monomers that contain the borane functionality. acs.orgnih.gov

Organoboranes can function as effective initiators for radical polymerization processes. For example, alkylboranes like triethylborane are known to initiate radical polymerization in the presence of a small amount of oxygen, allowing for reactions to proceed at ambient temperatures. psu.edu This initiation mechanism involves the reaction of the borane with oxygen to generate radicals that subsequently initiate the polymerization of monomers. psu.edu While difluoro(phenyl)borane itself is more studied for its Lewis acid properties, the fundamental reactivity of the carbon-boron bond in related organoboranes underpins their use as initiators. kochi-tech.ac.jp

Furthermore, boron-containing compounds can be designed as monomers for incorporation into polymer chains. nih.gov By functionalizing a molecule like phenylborane with a polymerizable group (e.g., a vinyl group), it can be used in controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.gov This approach allows for the synthesis of well-defined polymers and block copolymers where the boron unit is an integral part of the polymer architecture, either in the main chain or as a side group. acs.org

| Polymerization Role | Boron Compound Type | Polymerization Method | Key Features |

| Initiator | Trialkylboranes | Free Radical Polymerization | Initiation via reaction with oxygen; ambient temperature conditions. psu.edu |

| Monomer | Vinyl-functionalized Triarylborane | RAFT Polymerization | Synthesis of well-defined homo- and block copolymers. nih.gov |

| Monomer | N-coordinated MIDA boronate | ATRP / RAFT Polymerization | Enhanced stability of the boronic acid group during polymerization. acs.org |

| Monomer | Caged Vicinal Phosphine-Borane | Vinyl Addition Polymerization | Incorporation of latent Frustrated Lewis Pair (FLP) functionality. nih.gov |

This table summarizes the roles of different organoboron compounds in controlled polymerization processes.

The incorporation of difluoro(phenyl)borane and related triarylborane moieties into polymers is a powerful strategy for creating functional materials with specific, tailored properties. The electron-deficient nature of the boron center makes these materials highly sensitive to their electronic environment and capable of interacting with Lewis bases.

A prominent application is in the development of chemical sensors. Polymers containing triarylborane units exhibit strong luminescence that is quenched upon binding with fluoride (B91410) ions. nih.gov This response is due to the strong affinity of the Lewis acidic boron center for the fluoride anion, making these materials effective for the luminescent detection of fluoride. nih.gov

Additionally, incorporating boron complexes into the main chain of conjugated polymers can significantly influence their photophysical properties. acs.org The specific geometry and electronic nature of the boron-containing moiety can alter the emission color and quantum yield of the resulting material. acs.orgacs.org This allows for the tuning of optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique molecular structure of difluoro(phenyl)borane contributes to the development of new materials with specific electronic characteristics. evitachem.com

| Functional Material Type | Role of Boron Moiety | Tailored Property | Potential Application |

| Luminescent Polymer | Lewis acid center | Fluoride ion sensing via luminescence quenching. nih.gov | Chemical sensors |

| Conjugated Polymer | Part of the polymer backbone | Tunable emission and quantum yield. acs.org | Organic electronics (OLEDs) |

| Boron Difluoride Complexes | Fluorochrome core | High fluorescence quantum yield in solid state. acs.org | Solid-state lighting, bio-imaging |

| Fluoropolymers | Monomer precursor | Recyclability, specific physical properties. | Advanced coatings and materials. man.ac.uk |

This table details how the incorporation of boron moieties leads to functional materials with specific, desirable properties.

Contributions to Main Group Element Chemistry and Inter-Element Reactivity

Difluoro(phenyl)borane is an exemplary compound within the chemistry of main group elements, specifically the boron group (Group 13). wikipedia.org The elements in this group are characterized by having three valence electrons, but boron stands apart due to its semi-metallic nature, high electronegativity within the group, and its propensity to form covalent, electron-deficient compounds. wikipedia.org

Difluoro(phenyl)borane, with its three-coordinate boron center, is a classic Lewis acid. The boron atom, lacking a full octet of electrons, is highly electrophilic. This electrophilicity is further enhanced by the strong electron-withdrawing inductive effect of the two fluorine atoms attached to it. evitachem.com This inherent Lewis acidity dictates its reactivity with a vast range of Lewis bases (electron-pair donors), such as amines, phosphines, and ethers, leading to the formation of stable four-coordinate adducts. This interaction is a fundamental example of inter-element reactivity between boron (a p-block element) and other main group elements like nitrogen and oxygen.

The study of such boranes provides insight into the structure and bonding unique to electron-deficient species. Unlike the octet-obeying compounds of its heavier congeners like aluminum, boron compounds often feature unique bonding arrangements, such as the three-center two-electron bonds found in diborane (B₂H₆). pearson.com While difluoro(phenyl)borane is monomeric, its reactivity and ability to form dative bonds are central themes in understanding the broader chemistry of the main group elements.

| Element | Electronegativity (Pauling) | Atomic Radius (pm) | Common Oxide Nature | Key Hydride |

| Boron (B) | 2.04 | 87 | Acidic (B₂O₃) | Diborane (B₂H₆) |

| Aluminum (Al) | 1.61 | 118 | Amphoteric (Al₂O₃) | Alane (AlH₃) |

| Gallium (Ga) | 1.81 | 136 | Amphoteric (Ga₂O₃) | Gallane (GaH₃) |

| Indium (In) | 1.78 | 156 | Basic (In₂O₃) | Indigane (InH₃) |

| Thallium (Tl) | 1.62 | 196 | Basic (Tl₂O₃) | Thallane (TlH₃) |

This table compares key properties of the Group 13 elements, highlighting the distinct characteristics of boron within its main group.

Advanced Spectroscopic and Computational Characterization

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

A suite of spectroscopic tools is employed to define the molecular framework and bonding of difluoro(phenyl)borane. Each method offers unique insights into different aspects of its structure.

Multinuclear NMR spectroscopy is a cornerstone technique for characterizing difluoro(phenyl)borane and its derivatives. The chemical shifts of ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei are highly sensitive to the electronic environment and the coordination number of the boron atom.

The coordination of a Lewis base, such as pyridine (B92270), to the trigonal planar (three-coordinate) difluoro(phenyl)borane induces a change to a tetrahedral (four-coordinate) geometry. This geometric and electronic alteration is clearly reflected in the NMR spectra, particularly in the ¹¹B and ¹⁹F chemical shifts. researchgate.netblogspot.com Three-coordinate boranes typically exhibit ¹¹B signals in the downfield region (e.g., +30 to +80 ppm), while four-coordinate boranes resonate at much higher fields (e.g., +15 to -20 ppm). researchgate.net

For the pyridine adduct of difluoro(phenyl)borane, the boron center becomes four-coordinate, resulting in a significant upfield shift in both the ¹¹B and ¹⁹F NMR spectra compared to the free borane (B79455). rsc.org Experimental data for the pyridine adduct in a pyridine solvent show a ¹¹B signal at 6.24 ppm and a ¹⁹F signal at -154.6 ppm. rsc.org

| Nucleus | Compound/Adduct | Chemical Shift (δ) [ppm] | Solvent | Reference |

|---|---|---|---|---|

| ¹¹B | Difluoro(phenyl)borane-Pyridine | 6.24 | Pyridine | rsc.org |

| ¹⁹F | Difluoro(phenyl)borane-Pyridine | -154.6 | Pyridine | rsc.org |

| ¹H | Potassium Phenyltrifluoroborate (Related) | 7.00-7.50 (m) | DMSO-d₆ | nih.govresearchgate.net |

| ¹³C | Potassium Phenyltrifluoroborate (Related) | 123.8, 127.5, 129.0, 149.0 (C-B) | DMSO-d₆ | nih.govresearchgate.net |

The ¹H and ¹³C NMR spectra provide information about the phenyl group. In related potassium phenyltrifluoroborate salts, the aromatic protons typically appear as multiplets in the 7.00-7.50 ppm range. nih.govresearchgate.net The carbon atoms of the phenyl ring show distinct resonances, with the carbon atom directly bonded to boron (the ipso-carbon) often appearing as a broad signal due to quadrupolar relaxation from the adjacent boron nucleus. blogspot.comnih.govresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the bonding structure of difluoro(phenyl)borane by identifying its characteristic vibrational modes. Key vibrational frequencies correspond to the stretching and bending of B-F, B-C, and C-C bonds within the phenyl ring. For analogous phenylboronic acids, B-C stretching modes are observed in the 1070-1184 cm⁻¹ range. nih.gov Phenyl ring C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ region. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Phenyl C=C Stretch | 1400 - 1600 | researchgate.net |

| B-C Stretch | ~1070 - 1184 | nih.gov |

| C-F Stretch (in fluorophenyl rings) | ~1100 - 1350 | |

| B-F Stretch | (Expected strong absorption) |

Electronic spectroscopy (UV-Vis absorption and fluorescence) reveals information about the electronic transitions within the molecule. Boron difluoride complexes, particularly those with extended π-conjugated systems, are known to be highly fluorescent. rsc.orgsemanticscholar.orgacs.org These compounds often exhibit strong absorption bands in the UV or visible region, with some complexes absorbing around 420 nm. acs.org Upon excitation, they can exhibit intense fluorescence, with emission peaks observed in the range of 480-600 nm, corresponding to blue, green, or yellow light. acs.orgrsc.orgnih.gov The large Stokes shifts (the difference between absorption and emission maxima) observed in many boron difluoride complexes are often attributed to significant structural reorganization in the excited state. rsc.org

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. While the highly reactive, trigonal planar difluoro(phenyl)borane is challenging to crystallize on its own, its adducts with Lewis bases are readily characterized. researchgate.netnih.gov

Upon forming an adduct, the geometry at the boron center changes from trigonal planar to tetrahedral. nih.gov X-ray crystallographic analysis of these adducts provides exact measurements of bond lengths and angles, confirming the tetrahedral coordination. nih.gov For example, in related phosphinine-borane adducts, the P-B bond length has been measured at approximately 2.030 Å. nih.gov This technique unambiguously confirms the structural changes that occur upon complexation, which is crucial for understanding the reactivity of difluoro(phenyl)borane as a Lewis acid.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of difluoro(phenyl)borane and for studying its fragmentation patterns, which can provide structural information. wikipedia.org In electron impact (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which may then break apart into smaller, charged fragments. chemguide.co.uk

The fragmentation of organoboron compounds is influenced by the relative strengths of the bonds within the molecule. rsc.org For difluoro(phenyl)borane, common fragmentation pathways would include the cleavage of the boron-phenyl bond or a boron-fluorine bond. The stability of the resulting fragments, such as the phenyl cation, often dictates the most prominent peaks in the mass spectrum. libretexts.orgslideshare.net Analysis of these fragmentation patterns helps to confirm the identity of the compound and can be used in mechanistic studies to identify reaction intermediates. wikipedia.orgrsc.org

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations provide deep insights into the molecular and electronic properties of difluoro(phenyl)borane, complementing experimental findings and allowing for the prediction of properties that are difficult to measure.

Density Functional Theory (DFT) and ab initio methods are widely used to model the electronic structure and bonding of difluoro(phenyl)borane. scholaris.caaps.org These computational techniques can accurately predict molecular geometries, vibrational frequencies, and spectroscopic parameters like NMR chemical shifts. acs.orgnih.gov

DFT calculations, using functionals such as B3LYP or PBE0, can optimize the geometry of the molecule, confirming the trigonal planar structure of the free borane and the tetrahedral structure of its adducts. nih.govresearchgate.net These methods are also invaluable for predicting NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei, theoretical chemical shifts can be obtained that show excellent agreement with experimental data, aiding in the assignment of complex spectra. acs.orgnih.gov

Furthermore, these calculations provide a detailed picture of the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govrsc.org The HOMO-LUMO gap is a key parameter that relates to the molecule's chemical reactivity and electronic transition energies, which are relevant to its UV-Vis absorption properties. Analysis of the molecular orbitals can also elucidate the nature of the bonding, such as the extent of π-interaction between the phenyl ring and the vacant p-orbital on the boron atom.

Prediction of Reactivity, Reaction Pathways, and Transition States

Computational chemistry serves as a powerful tool for predicting the reactivity, reaction pathways, and transition states of reactions involving difluoro(phenyl)borane. Density Functional Theory (DFT) calculations are central to these investigations, enabling the exploration of complex potential energy surfaces to elucidate reaction mechanisms that may be difficult to probe experimentally.

By modeling the interactions between difluoro(phenyl)borane and various substrates, researchers can map out the energetic landscape of a chemical reaction. This process involves identifying stationary points, including reactants, intermediates, products, and, crucially, transition states. The energy difference between the reactants and a transition state determines the activation energy barrier, a key predictor of reaction kinetics. For instance, computational studies on the reactivity of related organoboranes, such as dichlorophenylborane (B1345638) with silicon surfaces, have successfully used DFT to determine the most favorable reaction pathways. nih.govnih.gov In these studies, different potential dissociation configurations were calculated, revealing that the pathway leading to a direct Boron-Silicon bond was energetically dominant over other possibilities, such as the formation of a Silicon-Carbon bond. nih.gov

Systematic methods, such as the Artificial Force Induced Reaction (AFIR) method, can be employed to perform a broad search for possible reaction pathways, including desired and undesired side reactions. researchgate.net This approach helps in understanding the selectivity of a reaction. The insights gained from these computational models are critical for understanding structure-reactivity relationships. nih.gov By systematically modifying the electronic properties of the Lewis acidic boron center in simulations, it is possible to predict how these changes will influence the ability to activate substrates, affect reaction kinetics, and guide reaction pathways. nih.gov This predictive capability is invaluable for the rational design of catalysts and the optimization of reaction conditions for processes utilizing difluoro(phenyl)borane.

Conformational Analysis and Energetic Profiles

The three-dimensional structure and conformational flexibility of difluoro(phenyl)borane are key determinants of its reactivity and spectroscopic properties. Computational methods provide deep insights into the molecule's conformational preferences and the associated energetic profiles.

Conformational analysis of difluoro(phenyl)borane typically begins with a scan of the potential energy surface (PES). This is achieved by systematically rotating specific bonds, particularly the Boron-Carbon bond connecting the phenyl group to the BF₂ moiety. By calculating the molecule's energy at each incremental rotation, an energetic profile is generated that reveals the rotational barriers and identifies the most stable conformations (energy minima) and the transition states between them. Density Functional Theory (DFT) and ab initio molecular orbital calculations are the primary methods used for these computations. researchgate.netlongdom.org

For related molecules like phenylboronic acids, conformational analysis has shown that the orientation of substituents on the boron atom can lead to several stable conformers with small energy differences. longdom.org In the case of difluoro(phenyl)borane, the primary conformational question revolves around the rotation of the phenyl group relative to the plane of the BF₂ group. The energetic profile would likely show a relatively low barrier to rotation, but the minimum energy conformation would be dictated by a balance of factors including steric hindrance and electronic effects like hyperconjugation. The results of these calculations allow for the determination of the relative populations of different conformers at a given temperature using Boltzmann statistics, which is crucial for accurately interpreting experimental spectroscopic data. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry offers highly valuable tools for predicting and interpreting the spectroscopic parameters of difluoro(phenyl)borane, providing a vital link between molecular structure and experimental spectra.

Density Functional Theory (DFT) based methods have proven particularly effective for predicting NMR chemical shifts. worktribe.com For molecules containing both boron and fluorine, like difluoro(phenyl)borane, DFT calculations can accurately predict both ¹¹B and ¹⁹F NMR spectra. worktribe.com Studies recommend using the oB97XD functional with the aug-cc-pvdz basis set as it provides a good balance of accuracy and computational cost. worktribe.com These calculations can be used to assign experimental shifts with a mean error that can be as low as 3.9 ppm for ¹⁹F NMR. worktribe.com It is also crucial to account for environmental effects; for example, calculations have been performed to predict the ¹⁹F NMR spectra of difluoro(phenyl)borane in both its free, three-coordinate state and its four-coordinate complexed form with solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). worktribe.comresearchgate.net

Beyond NMR, computational methods are used to predict other spectroscopic properties. Vibrational frequencies from infrared (IR) and Raman spectroscopy can be calculated using methods like B3LYP with basis sets such as 6-311++G(d,p). nih.gov The calculated frequencies are often scaled to better match experimental data. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to UV-visible absorption spectra. acs.org These calculations provide information on excitation energies, absorption wavelengths, and oscillator strengths, helping to understand the electronic structure and photophysical properties of the molecule. longdom.orgacs.org The accurate prediction of these diverse spectroscopic parameters is essential for confirming molecular structure, characterizing reaction products, and understanding the electronic nature of difluoro(phenyl)borane. worktribe.comunibo.it

| Adduct | Solvent | Nucleus | Calculated Shift (ppm) | Experimental Shift (ppm) | Reference |

|---|---|---|---|---|---|

| Pyridine Adduct | Pyridine | ¹¹B | Not Specified | 6.24 | worktribe.com |

| THF Complex | THF | ¹⁹F | -157.1 | Not Reported | worktribe.com |

| Acetonitrile Complex | Acetonitrile | ¹⁹F | -150.9 | Not Reported | worktribe.com |

Advanced Analytical Methodologies in Difluoro(phenyl)borane Research (e.g., QCM)

Advanced analytical techniques are essential for probing the interactions and properties of difluoro(phenyl)borane at surfaces and interfaces. Among these, the Quartz Crystal Microbalance (QCM) stands out as a highly sensitive, real-time method for studying mass changes and viscoelastic properties at a sensor surface. nanoscience.com

A QCM operates on the principle of piezoelectricity. nanoscience.com A thin quartz crystal disc, sandwiched between two electrodes, is made to oscillate at its resonant frequency by applying an alternating voltage. nanoscience.comwikipedia.org When a thin film of material, such as difluoro(phenyl)borane, adsorbs onto the crystal's surface, the total oscillating mass increases, leading to a measurable decrease in the resonant frequency. nih.gov This relationship, described by the Sauerbrey equation for thin, rigid films, allows for the detection of mass changes with nanogram-level sensitivity. wikipedia.org

In the context of difluoro(phenyl)borane research, QCM could be applied in several ways:

Surface Interaction Studies: By functionalizing the QCM sensor's gold electrode with specific chemical groups, the affinity and binding kinetics of difluoro(phenyl)borane to different surfaces or molecules could be quantified in real-time.

Thin Film Deposition: QCM is widely used to monitor the rate of deposition in thin-film fabrication processes under vacuum. wikipedia.org It could be used to precisely control the growth of films derived from or containing difluoro(phenyl)borane.

Sensing Applications: If difluoro(phenyl)borane is used as a coating material on a QCM sensor, it could potentially act as a detector for specific analytes that interact with its Lewis acidic boron center. The binding of an analyte would cause a frequency change, signaling its presence. lsu.edu

Furthermore, more advanced QCM with Dissipation monitoring (QCM-D) not only measures frequency but also the energy dissipation of the oscillation. nanoscience.com The dissipation factor provides information about the viscoelastic properties (i.e., softness or rigidity) of the adsorbed layer, offering deeper insights into the structural characteristics of films or molecular layers involving difluoro(phenyl)borane. nanoscience.comwikipedia.org

Derivatization and Analogues of Difluoro Phenyl Borane

Systematic Modification of the Phenyl Moiety and Substituent Effects

Electron-withdrawing groups, such as trifluoromethyl (-CF₃) or nitro (-NO₂), attached to the phenyl ring increase the electrophilicity of the boron atom. This enhancement of Lewis acidity is due to the inductive effect of these groups, which pulls electron density away from the boron center. Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂), decrease the Lewis acidity of the boron atom by pushing electron density into the phenyl ring and, subsequently, towards the boron.

| Substituent (Position) | Electronic Effect | Predicted Impact on Lewis Acidity | Predicted Impact on Reactivity |

|---|---|---|---|

| -NO₂ (para) | Strongly Electron-Withdrawing | Significant Increase | Increased reactivity towards nucleophiles |

| -CN (para) | Electron-Withdrawing | Increase | Increased reactivity towards nucleophiles |

| -CF₃ (meta) | Strongly Electron-Withdrawing (Inductive) | Significant Increase | Increased reactivity towards nucleophiles |

| -Cl (para) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Moderate Increase | Moderately increased reactivity towards nucleophiles |

| -H (unsubstituted) | Neutral | Reference | Reference |

| -CH₃ (para) | Electron-Donating | Decrease | Decreased reactivity towards nucleophiles |

| -OCH₃ (para) | Strongly Electron-Donating (Resonance) | Significant Decrease | Decreased reactivity towards nucleophiles |

Variations in Fluorine Substituents and Boron Ligands

While difluoro(phenyl)borane is characterized by its two fluorine atoms attached to the boron, analogues can be synthesized where these fluorine atoms are replaced by other halogens or different ligands. These variations have a profound impact on the Lewis acidity and reactivity of the resulting organoboron compound.

The Lewis acidity of boron halides generally follows the trend BI₃ > BBr₃ > BCl₃ > BF₃. This trend is counterintuitive based on the electronegativity of the halogens. The accepted explanation involves the concept of back-bonding, where the lone pairs of electrons on the halogen atoms can be donated into the empty p-orbital of the boron atom. This pπ-pπ interaction is most effective for fluorine due to the similar size of the boron and fluorine p-orbitals, which reduces the Lewis acidity of BF₃ compared to the other boron halides. Consequently, replacing the fluorine atoms in difluoro(phenyl)borane with chlorine or bromine is expected to increase the Lewis acidity of the boron center.

Beyond halogens, the fluorine atoms can be substituted with other ligands, such as alkyl, aryl, or alkoxy groups. The introduction of these ligands generally leads to a decrease in Lewis acidity compared to the dihalogenated analogues. For example, diarylboron monofluorides or dialkylboron monofluorides would be expected to be less Lewis acidic than difluoro(phenyl)borane. The specific nature of the organic substituent, including its steric bulk and electronic properties, will further modulate the properties of the resulting boron compound.

Synthesis and Comparative Reactivity of Related Organodifluoroboranes

The synthesis of organodifluoroboranes with different aryl groups can be achieved through several synthetic routes. A common method involves the reaction of an appropriate aryl Grignard reagent or aryllithium species with boron trifluoride etherate. This allows for the introduction of a wide variety of substituted phenyl groups onto the difluoroborane (B8323493) moiety.

Another synthetic approach is the fluorination of the corresponding arylboronic acid or its esters. Reagents such as sulfur tetrafluoride (SF₄) or other fluorinating agents can be employed for this transformation. The choice of synthetic route often depends on the availability of starting materials and the functional groups present on the aryl ring.

The reactivity of these related organodifluoroboranes is directly linked to the electronic nature of the aryl substituent. Aryldifluoroboranes bearing electron-withdrawing groups on the aryl ring will exhibit enhanced reactivity towards nucleophiles due to the increased Lewis acidity of the boron center. In contrast, those with electron-donating groups will be less reactive. For instance, (pentafluorophenyl)difluoroborane is a significantly stronger Lewis acid and more reactive towards nucleophilic attack than difluoro(phenyl)borane.

Structure-Reactivity and Structure-Property Relationships in Analogous Systems

The study of structure-reactivity and structure-property relationships in analogues of difluoro(phenyl)borane is crucial for the rational design of new reagents and materials. By systematically varying the substituents on the phenyl ring and the ligands on the boron atom, it is possible to establish clear correlations between the molecular structure and the observed chemical and physical properties.

In analogous systems like borafluorenes, it has been shown that substituents have a strong influence on the lowest unoccupied molecular orbital (LUMO) levels, which directly impacts their electron-accepting ability and, consequently, their Lewis acidity. latrobe.edu.au Calculated fluoride (B91410) affinities, a measure of Lewis acidity, have been found to correlate well with the LUMO energies of these compounds. latrobe.edu.au

For aryltrifluoroborates, a Hammett analysis of their solvolytic lability has demonstrated a clear correlation between the electronic nature of the substituent and the rate of solvolysis. nih.gov Electron-withdrawing substituents were found to retard the rate of solvolysis, while electron-donating groups enhanced it. nih.gov These findings provide a predictable framework for tuning the reactivity of the boron center.